molecular formula C11H7Cl2LiN2O2 B15217396 Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate

Cat. No.: B15217396
M. Wt: 277.1 g/mol
InChI Key: DNRAAURXKBWTNG-UHFFFAOYSA-M
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Description

Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring. This intermediate is then reacted with lithium carbonate to introduce the lithium ion. The reaction conditions often require a solvent such as ethanol and a temperature range of 50-70°C to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur with nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The lithium ion can modulate enzyme activity and signal transduction pathways, while the dichlorophenyl and pyrazole groups contribute to binding affinity and specificity. These interactions can lead to alterations in cellular processes and biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxamide
  • Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-sulfonate

Uniqueness

Lithium 1-(2,4-dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylate is unique due to its specific combination of lithium, dichlorophenyl, and pyrazole moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H7Cl2LiN2O2

Molecular Weight

277.1 g/mol

IUPAC Name

lithium;1-(2,4-dichlorophenyl)-5-methylpyrazole-3-carboxylate

InChI

InChI=1S/C11H8Cl2N2O2.Li/c1-6-4-9(11(16)17)14-15(6)10-3-2-7(12)5-8(10)13;/h2-5H,1H3,(H,16,17);/q;+1/p-1

InChI Key

DNRAAURXKBWTNG-UHFFFAOYSA-M

Canonical SMILES

[Li+].CC1=CC(=NN1C2=C(C=C(C=C2)Cl)Cl)C(=O)[O-]

Origin of Product

United States

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